molecular formula C12H14N2O B2370092 N-isopropyl-1H-indole-5-carboxamide CAS No. 953029-91-9

N-isopropyl-1H-indole-5-carboxamide

Cat. No. B2370092
CAS RN: 953029-91-9
M. Wt: 202.257
InChI Key: UQVDVBQSPSAUIG-UHFFFAOYSA-N
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Description

N-isopropyl-1H-indole-5-carboxamide is a chemical compound that belongs to the indole family . It has a molecular formula of C12H14N2O and an average mass of 202.252 Da . It is known to be a p38α MAPK-selective inhibitor . This compound has been found to prevent the development and progression of diabetes in nonobese diabetic (NOD) mice by inhibiting T cell infiltration and activation .


Synthesis Analysis

The synthesis of indole derivatives, including N-isopropyl-1H-indole-5-carboxamide, often involves a Fischer indolisation–indole N-alkylation sequence . This process is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks .


Molecular Structure Analysis

The molecular structure of N-isopropyl-1H-indole-5-carboxamide consists of a benzene ring fused to a pyrrole ring . The nitrogen atom in the pyrrole ring participates in the aromaticity of the molecule .


Physical And Chemical Properties Analysis

N-isopropyl-1H-indole-5-carboxamide has a melting point of 159-163 °C . Its molecular formula is C12H14N2O, and it has an average mass of 202.252 Da .

Scientific Research Applications

Antiviral Activity

Indole derivatives have demonstrated promising antiviral properties. For instance:

p38α MAPK Inhibition

Protein Kinase Cθ Inhibition

Other Potential Applications

While the above fields highlight specific applications, it’s worth noting that indole derivatives, including N-isopropyl-1H-indole-5-carboxamide, continue to be explored for:

Future Directions

Indole derivatives, including N-isopropyl-1H-indole-5-carboxamide, have been the focus of many researchers in the study of pharmaceutical compounds . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

N-propan-2-yl-1H-indole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-8(2)14-12(15)10-3-4-11-9(7-10)5-6-13-11/h3-8,13H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVDVBQSPSAUIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC2=C(C=C1)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-isopropyl-1H-indole-5-carboxamide

Synthesis routes and methods

Procedure details

The title compound was prepared by following the similar procedure as described in Intermediate-10, using 1H-indole-5-carboxylic acid and propan-2-amine (0.420 g, 67%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.42 g
Type
reactant
Reaction Step Two

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